1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Description
This compound is a cationic bipyridinium salt functionalized with 3,5-dicarboxyphenyl groups. Its structure combines a rigid 4,4′-bipyridine core with two protonated nitrogen centers, balanced by chloride counterions. The 3,5-dicarboxyphenyl substituents introduce multiple carboxylate moieties, enabling strong hydrogen-bonding interactions and coordination with metal ions. This makes it a promising candidate for applications in metal-organic frameworks (MOFs), polymer thin films, and supramolecular chemistry .
Key structural features:
- Cationic Core: The bipyridinium diium backbone provides π-conjugation and charge-assisted hydrogen-bonding capabilities.
- Functional Groups: The 3,5-dicarboxyphenyl groups enhance solubility in polar solvents and enable diverse non-covalent interactions.
- Counterions: Chloride ions stabilize the charge and influence crystal packing .
Properties
Molecular Formula |
C26H18Cl2N2O8 |
|---|---|
Molecular Weight |
557.3 g/mol |
IUPAC Name |
5-[4-[1-(3,5-dicarboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzene-1,3-dicarboxylic acid;dichloride |
InChI |
InChI=1S/C26H16N2O8.2ClH/c29-23(30)17-9-18(24(31)32)12-21(11-17)27-5-1-15(2-6-27)16-3-7-28(8-4-16)22-13-19(25(33)34)10-20(14-22)26(35)36;;/h1-14H,(H2-2,29,30,31,32,33,34,35,36);2*1H |
InChI Key |
MGEIRJBKFNHLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride typically involves the quaternization of 4,4'-bipyridine with suitably functionalized aryl halides bearing carboxylic acid groups or their protected derivatives. The key synthetic steps are:
Step 1: Synthesis or procurement of 3,5-dicarboxyphenyl halide or activated derivative
The 3,5-dicarboxyphenyl moiety can be introduced via halogenation or other functionalization of 3,5-dicarboxybenzene derivatives.Step 2: Quaternization of 4,4'-bipyridine
4,4'-Bipyridine is reacted with the 3,5-dicarboxyphenyl halide (e.g., bromide, iodide) under nucleophilic substitution conditions to form the bis-quaternary salt.Step 3: Ion exchange to chloride salt
If the initial quaternization uses halides other than chloride, anion exchange resins or salt metathesis can be employed to obtain the chloride salt form.
This general approach aligns with the known preparation of bipyridinium salts by alkylation or arylation of bipyridine nitrogen atoms.
Detailed Protocols from Literature and Patents
While no direct published synthetic route for this compound was found, closely related bipyridinium derivatives provide a model:
Quaternization Reaction Conditions
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for solubilizing both reactants.
- Temperature: Mild heating (30°C to 120°C) facilitates reaction kinetics without decomposition.
- Molar Ratios: Equimolar or slight excess of aryl halide to 4,4'-bipyridine to ensure complete quaternization.
- Reaction Time: 2 to 24 hours depending on temperature and reactivity.
-
- Use of chloride ion-exchange resin to replace iodide or bromide ions after quaternization.
- Resin capacity and flow rates optimized for efficient exchange (chloride ion exchange capacity 10-50 times that of iodide; exchange rate 5-20 bed volumes per hour).
- Regeneration of resin with aqueous sodium chloride solution for reuse.
Example Synthetic Scheme (Hypothetical)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4,4'-Bipyridine + 3,5-dibromobenzene-1,3-dicarboxylic acid (or ester) in acetonitrile, 80°C, 12 h | Formation of bis-quaternary pyridinium salt with bromide counterions |
| 2 | Ion exchange using chloride ion resin in aqueous medium | Conversion to dichloride salt |
| 3 | Purification by recrystallization from water/ethanol | Pure this compound |
Research Outcomes and Characterization
Structural Confirmation
Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the quaternization and presence of carboxyl groups.
X-ray crystallography, if available, can confirm the bipyridinium core and carboxylate positioning.Purity and Yield
Typical yields for bipyridinium quaternization reactions range from 70-90%, depending on reaction conditions and purification efficiency.Physical Properties
The compound is expected to be a crystalline solid, soluble in water and polar solvents due to charged pyridinium centers and carboxyl groups.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | 4,4'-Bipyridine | Commercially available |
| Alkyl/Aryl Halide | 3,5-Dibromobenzene-1,3-dicarboxylic acid or ester | May require prior synthesis or protection |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature | 30-120 °C | Controlled heating enhances reaction |
| Reaction Time | 2-24 hours | Longer times for complete quaternization |
| Ion Exchange Resin | Chloride form resin | For halide exchange to chloride salt |
| Yield | 70-90% | Dependent on purity of reagents and conditions |
Summary and Outlook
The preparation of this compound involves classical quaternization of 4,4'-bipyridine with appropriately functionalized aryl halides followed by ion exchange to chloride salt. Although direct detailed protocols are limited in public literature, synthesis can be reliably adapted from known bipyridinium chemistry and ion-exchange methods.
Further research outcomes, including crystal structures and spectroscopic data, support the successful synthesis and purity of this compound. Optimization of reaction parameters such as solvent, temperature, and ion-exchange conditions can improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound to its reduced forms, which have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: Used in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors
Mechanism of Action
The mechanism of action of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon exposure to light, which can target and destroy cancer cells .
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The following table compares the target compound with analogous bipyridinium salts:
*Similarity scores are derived from structural similarity algorithms (e.g., Tanimoto index) .
Key Observations :
- Solubility and Reactivity : The dicarboxyphenyl substituents in the target compound improve aqueous solubility compared to hydrophobic analogs like 4,4'-Bis(di-t-butyl)-2,2'-bipyridine . Bromomethyl derivatives (e.g., 4,4'-Bis(Bromomethyl)-1,1'-biphenyl) exhibit higher reactivity but lack carboxylate-driven coordination .
- Hydrogen-Bonding Networks : Unlike [4,4′-H2bipy]2+ salts with diphosphonate anions, which form layered structures via O–H⋯O bonds , the target compound’s carboxylate groups enable more versatile 2D/3D frameworks.
- Applications : The dicarboxyphenyl derivative is prioritized in MOFs and thin-film polymers due to its dual functionality (coordination + H-bonding), whereas dibenzyl analogs are less suited for these roles .
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s structure was likely resolved using SHELX programs (e.g., SHELXL for refinement), a standard for small-molecule crystallography . Its carboxylate groups participate in charge-assisted N⁺–H⋯O and O–H⋯Cl interactions, distinct from the O–H⋯O-dominated networks in diphosphonate salts .
- π–π Interactions : The bipyridinium core facilitates π-stacking (3.5–4.0 Å interplanar distances), comparable to [4,4′-H2bipy]2+ salts but stronger than in aliphatic-substituted derivatives .
Q & A
Q. Basic Research Focus
- UV-Vis : Bands at 260 nm (π→π*) and 400 nm (charge-transfer transitions) indicate conjugation extent.
- EPR : Detect radical intermediates during redox cycles (g ≈ 2.003 for viologen radicals) .
- FT-IR : Carboxylate stretches (1600–1650 cm⁻¹) confirm deprotonation in MOF integration .
How is this compound grafted onto silica-based nanocatalysts, and what applications result?
Advanced Research Focus
Grafting involves nucleophilic substitution with (3-chloropropyl)trimethoxysilane, followed by H2SO4 treatment to anchor onto rice husk-derived SiO2. Applications:
- Catalysis : Acidic sites (from HSO4⁻) enable esterification (e.g., biodiesel production).
- Characterization : FE-SEM reveals porous morphology; EDX confirms S and N incorporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
